Methyl 2-fluoro-4-methyl-5-nitrobenzoate
Overview
Description
Methyl 2-fluoro-4-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-methyl-5-nitrobenzoate can be synthesized through a multi-step process starting from commercially available 2-fluoro-5-nitrobenzoic acid. The typical synthetic route involves the following steps:
Esterification: The carboxylic acid group of 2-fluoro-5-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-fluoro-5-nitrobenzoate.
Nitration: The methyl 2-fluoro-5-nitrobenzoate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Methylation: Finally, the compound is methylated using methyl iodide and a base such as potassium carbonate to introduce the methyl group at the 4-position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Methyl 2-fluoro-4-methyl-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluoro-4-methyl-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-fluoro-4-methyl-5-nitrobenzoate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Research:
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-methyl-5-nitrobenzoate depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the nitro group can participate in redox reactions.
Comparison with Similar Compounds
Methyl 2-fluoro-4-methyl-5-nitrobenzoate can be compared with other similar compounds such as:
Methyl 2-fluoro-5-nitrobenzoate: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
Methyl 4-fluoro-2-nitrobenzoate: The positions of the fluorine and nitro groups are reversed, leading to different chemical properties and reactivity.
Methyl 2-chloro-4-methyl-5-nitrobenzoate: The fluorine atom is replaced with chlorine, which can significantly alter the compound’s chemical behavior and applications.
Properties
IUPAC Name |
methyl 2-fluoro-4-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECACDDVVYBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207849 | |
Record name | Benzoic acid, 2-fluoro-4-methyl-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001207849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753924-48-0 | |
Record name | Benzoic acid, 2-fluoro-4-methyl-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=753924-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-fluoro-4-methyl-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001207849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-fluoro-4-methyl-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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